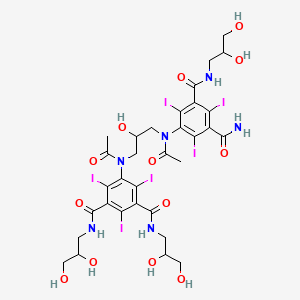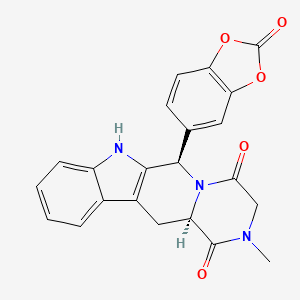
N-Desmetil ent-Tadalafilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Desmethyl ent-Tadalafil” is a derivative of Tadalafil, a phosphodiesterase 5 inhibitor . It has been identified in adulterants in drinks and healthcare dietary supplements . The compound is a structural analogue of Tadalafil where the N-methyl group of Tadalafil is replaced with an N-isopropyl group .
Synthesis Analysis
The formation of “N-Desmethyl ent-Tadalafil” and other Tadalafil-like compounds was examined using CYP3A supersomes co-expressing human P450 oxidoreductase and cytochrome b5. Both Tadalafil demethylenation and sildenafil N-demethylation were catalyzed by CYP3A4, CYP3A5, and to a lesser extent by CYP3A7 .
Molecular Structure Analysis
The molecular structure of “N-Desmethyl ent-Tadalafil” was explored by computational chemistry and molecular simulation theories such as frontier molecular orbital (FMO)-based softness (S), three-dimensional (3D) structure, surface electrostatic potential (ESP), and lipophilic potential (LP) .
Chemical Reactions Analysis
The chemical reactions involving “N-Desmethyl ent-Tadalafil” were analyzed using an indirect competitive enzyme-linked immunosorbent assay (icELISA) method. The icELISA showed a limit of detection (LOD), 50% inhibition concentration (IC 50), and a working range of 0.004-0.396, 0.89-4.27, and 0.094-16.71 ng/ml for Tadalafil, amino Tadalafil, acetamino Tadalafil, nortadalafil, and “N-Desmethyl ent-Tadalafil”, respectively .
Physical And Chemical Properties Analysis
“N-Desmethyl ent-Tadalafil” has a molecular formula of C21 H17 N3 O4 and a molecular weight of 375.38 .
Aplicaciones Científicas De Investigación
¡Claro! Aquí tienes un análisis exhaustivo de las aplicaciones de investigación científica del N-Desmetil ent-Tadalafilo, centrándose en seis campos únicos:
Desarrollo farmacéutico
This compound es un metabolito del Tadalafilo, un conocido inhibidor de la fosfodiesterasa tipo 5 (PDE5) utilizado en el tratamiento de la disfunción eréctil (DE). La investigación sobre el this compound se centra en su potencial como agente terapéutico en sí mismo, explorando su eficacia, seguridad y farmacocinética. Los estudios han demostrado que conserva parte de la actividad del compuesto original, lo que lo convierte en un candidato para un mayor desarrollo de fármacos .
Química analítica
En química analítica, el this compound se utiliza como patrón de referencia para la detección y cuantificación del Tadalafilo y sus metabolitos en muestras biológicas. Se utilizan técnicas como la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas (MS) para monitorizar la presencia de este compuesto en estudios farmacocinéticos y para asegurar el control de calidad de los productos farmacéuticos .
Monitoreo ambiental
This compound se ha detectado en varias muestras ambientales, lo que indica su persistencia y posible acumulación en los ecosistemas. La investigación en este campo se centra en comprender su destino, transporte e impacto ambientales. Los estudios tienen como objetivo desarrollar métodos para detectar y cuantificar este compuesto en muestras de agua y suelo para evaluar sus riesgos ecológicos .
Toxicología
El perfil toxicológico del this compound es un área de investigación activa. Los científicos investigan sus posibles efectos tóxicos para la salud humana y el medio ambiente. Esto incluye estudiar su metabolismo, bioacumulación y efectos de exposición a largo plazo. Esta investigación es crucial para que los organismos reguladores establezcan directrices de seguridad y límites de exposición permisibles .
Desarrollo de inmunoensayos
This compound se utiliza en el desarrollo de inmunoensayos para la detección de compuestos similares al Tadalafilo en diversas matrices. Estos ensayos son esenciales para monitorizar la presencia de estos compuestos en alimentos, bebidas y suplementos dietéticos. El desarrollo de inmunoensayos sensibles y específicos ayuda a garantizar la seguridad del consumidor y el cumplimiento de las normas .
Química computacional
En química computacional, el this compound se estudia para comprender sus propiedades moleculares e interacciones. Se utilizan técnicas como el acoplamiento molecular y la simulación para predecir su afinidad de unión a la PDE5 y otros posibles objetivos. Esta investigación ayuda en el diseño racional de nuevos inhibidores de la PDE5 con perfiles de eficacia y seguridad mejorados .
Mecanismo De Acción
Target of Action
N-Desmethyl ent-Tadalafil, like its parent compound Tadalafil, primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that regulates the levels of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in smooth muscle relaxation and vasodilation .
Mode of Action
N-Desmethyl ent-Tadalafil acts as a PDE5 inhibitor . By inhibiting PDE5, it prevents the degradation of cGMP . This leads to increased levels of cGMP, promoting smooth muscle relaxation and vasodilation . In the context of erectile dysfunction, this facilitates blood flow into the corpus cavernosum of the penis, enabling an erection .
Biochemical Pathways
The primary biochemical pathway affected by N-Desmethyl ent-Tadalafil is the cGMP pathway . Increased cGMP levels lead to the activation of protein kinases, ion channels, and other cellular mechanisms that result in smooth muscle relaxation and vasodilation . This can have various downstream effects, including improved blood flow in certain areas of the body .
Pharmacokinetics
N-Desmethyl ent-Tadalafil is primarily metabolized by CYP3A4 and CYP2C8 . It is primarily eliminated via hepatic metabolism, with renal excretion being an insignificant elimination pathway . The metabolite is highly bound to plasma proteins . The terminal half-life of N-Desmethyl ent-Tadalafil is about 4 hours .
Result of Action
The primary result of N-Desmethyl ent-Tadalafil’s action is the relaxation of smooth muscle and vasodilation . In the context of erectile dysfunction, this leads to improved blood flow to the penis and the ability to achieve an erection . In the context of benign prostatic hyperplasia, it can lead to improved urinary symptoms .
Action Environment
The action of N-Desmethyl ent-Tadalafil can potentially be influenced by various environmental factors. For example, the presence of other drugs that interact with the same metabolic enzymes (CYP3A4 and CYP2C8) could potentially affect the metabolism and efficacy of N-Desmethyl ent-Tadalafil . Additionally, the compound has been detected in the environment, indicating that it can potentially accumulate over time .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
N-Desmethyl ent-Tadalafil, like its parent compound Tadalafil, is likely to interact with PDE5 enzymes. By inhibiting these enzymes, it prevents the degradation of cGMP, leading to smooth muscle relaxation and increased blood flow .
Cellular Effects
The primary cellular effect of N-Desmethyl ent-Tadalafil is the inhibition of PDE5, leading to an increase in cGMP levels. This can influence cell signaling pathways, particularly those involving cGMP. Elevated cGMP levels can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
N-Desmethyl ent-Tadalafil exerts its effects at the molecular level primarily through the inhibition of PDE5. This prevents the breakdown of cGMP, leading to its accumulation within cells. The increased cGMP levels can then influence various cellular processes .
Temporal Effects in Laboratory Settings
The effects of N-Desmethyl ent-Tadalafil are likely to be time-dependent, with its impact on cellular function changing over time. Information on its stability and degradation is currently limited .
Dosage Effects in Animal Models
The effects of N-Desmethyl ent-Tadalafil in animal models would likely vary with dosage, similar to its parent compound Tadalafil. Specific studies on this metabolite’s dosage effects in animal models are currently lacking .
Metabolic Pathways
N-Desmethyl ent-Tadalafil is a metabolite of Tadalafil, suggesting it is part of the metabolic pathway of this drug. It may interact with various enzymes and cofactors involved in this pathway .
Transport and Distribution
N-Desmethyl ent-Tadalafil is likely to be transported and distributed within cells and tissues in a manner similar to Tadalafil. Specific information on its interaction with transporters or binding proteins is currently lacking .
Subcellular Localization
Given its biochemical properties, it is likely to be found in areas of the cell where PDE5 enzymes are present .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Desmethyl ent-Tadalafil involves the reduction of the N-oxide group in ent-Tadalafil to form N-Desmethyl ent-Tadalafil.", "Starting Materials": [ "ent-Tadalafil", "Sodium borohydride", "Methanol", "Acetic acid", "Sodium hydroxide", "Chloroform" ], "Reaction": [ "ent-Tadalafil is dissolved in methanol and acetic acid", "Sodium borohydride is added to the solution and the mixture is stirred for several hours", "The reaction mixture is quenched with water and extracted with chloroform", "The organic layer is separated and dried over anhydrous sodium sulfate", "The solvent is removed under reduced pressure to yield N-Desmethyl ent-Tadalafil" ] } | |
| 929100-66-3 | |
Fórmula molecular |
C21H17N3O4 |
Peso molecular |
375.384 |
InChI |
InChI=1S/C21H17N3O4/c25-18-9-22-21(26)15-8-13-12-3-1-2-4-14(12)23-19(13)20(24(15)18)11-5-6-16-17(7-11)28-10-27-16/h1-7,15,20,23H,8-10H2,(H,22,26)/t15-,20+/m0/s1 |
Clave InChI |
XHDLVMPUSXRZOS-MGPUTAFESA-N |
SMILES |
C1C2C(=O)NCC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 |
Sinónimos |
(6R,12aS)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione |
Origen del producto |
United States |
Q1: What is the significance of N-Desmethyl ent-Tadalafil being included in this study about Tadalafil adulterants?
A1: N-Desmethyl ent-Tadalafil is considered a "tadalafil-like" compound [] due to its structural similarity to Tadalafil. This study focuses on developing a sensitive method to detect various Tadalafil analogues, including N-Desmethyl ent-Tadalafil, in food and supplements. These compounds are considered adulterants as they are illegally added to these products and pose potential health risks to consumers.
Q2: The study mentions "softness" as a crucial factor for effective hapten design. How does this relate to detecting N-Desmethyl ent-Tadalafil?
A2: Haptens are small molecules designed to elicit an immune response when attached to a carrier protein. The study used computational methods to design haptens for the antibody-based detection of Tadalafil and its analogues. They found that "softer" haptens, meaning those with higher frontier molecular orbital (FMO)-based softness values, resulted in antibodies with better performance []. While the study doesn't explicitly calculate the softness of N-Desmethyl ent-Tadalafil, the successful detection of this compound using the developed method suggests its structure likely exhibits a degree of "softness" recognized by the antibody. This highlights the importance of considering molecular properties like "softness" when designing detection methods for this class of compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B585754.png)
![8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B585758.png)





